LogP Comparison: 1-Phenyl-5-propyl vs. 1-Phenyl-1H-pyrazole-4-carboxylic acid
The 5-propyl substituent of the target compound confers significantly higher lipophilicity compared to the des-propyl analog. The predicted ACD/LogP of 1-phenyl-5-propyl-1H-pyrazole-4-carboxylic acid is 3.32 , while 1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1134-50-5) has a predicted LogP of 1.57–2.34 depending on the calculation method . Since both compounds have an ionizable carboxylic acid, the LogD at physiological pH is more relevant: the target compound has an ACD/LogD (pH 7.4) of 0.25, favoring aqueous solubility for formulation while retaining sufficient membrane permeability .
| Evidence Dimension | ACD/LogP (predicted partition coefficient) |
|---|---|
| Target Compound Data | ACD/LogP = 3.32 |
| Comparator Or Baseline | 1-Phenyl-1H-pyrazole-4-carboxylic acid (CAS 1134-50-5): LogP = 1.57 (ChemSrc) to 2.34 (ChemBase) |
| Quantified Difference | ΔLogP ≈ 0.98–1.75 units higher for target |
| Conditions | Predicted values using ACD/Labs Percepta Platform v14.0; calculated at 25°C |
Why This Matters
Higher lipophilicity of the target compound extends the structure-activity relationship (SAR) accessible chemical space toward more hydrophobic binding pockets, a critical parameter when selecting building blocks for kinase inhibitor libraries where ATP-site occupancy often benefits from increased logP.
- [1] ChemBase. 1-Phenyl-1H-pyrazole-4-carboxylic acid, logP 2.342. https://www.chembase.cn/1134-50-5.html (accessed 2026-04-25). View Source
